Disulfide, 2,3-dimethylphenyl 3,5-dimethylphenyl
Description
Disulfide, 2,3-dimethylphenyl 3,5-dimethylphenyl (CAS: 65151-60-2; synonyms: 3,5-Xylyl disulfide, Di(3,5-dimethylphenyl)disulfide) is an organosulfur compound featuring two aromatic rings substituted with methyl groups at distinct positions (2,3- and 3,5-) connected by a disulfide (-S-S-) bond . This compound is structurally notable for its electron-withdrawing and lipophilic properties, which influence its reactivity and applications in agrochemicals, material science, and catalysis.
Properties
CAS No. |
65087-17-4 |
|---|---|
Molecular Formula |
C16H18S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-[(2,3-dimethylphenyl)disulfanyl]-3,5-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-8-12(2)10-15(9-11)17-18-16-7-5-6-13(3)14(16)4/h5-10H,1-4H3 |
InChI Key |
FUKWNYMTHBJUBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)SSC2=CC(=CC(=C2)C)C)C |
Origin of Product |
United States |
Preparation Methods
Oxidative Coupling of Thiols
The most common and straightforward method for preparing diaryl disulfides, including this compound, involves the oxidative coupling of the corresponding thiols. This method typically proceeds by reacting two thiol molecules under mild oxidizing conditions to form the disulfide bond.
- Typical oxidants : Molecular iodine (I2), 1-chlorobenzotriazole (BtCl), or other mild oxidizing agents.
- Mechanism : Thiols are first converted into benzotriazolated thiols or other activated intermediates, which then couple to form the disulfide.
- Industrial relevance : The oxidation of thiols with iodine or similar reagents is favored for its simplicity, high yield, and purity of the product.
Reaction of Aromatic Hydrocarbons with Sulfur Halides
Another effective approach is the direct reaction of methyl-substituted aromatic hydrocarbons (such as 2,3-dimethylbenzene derivatives) with sulfur monochloride (S2Cl2) in the presence of catalysts like zinc chloride (ZnCl2).
- Procedure : The aromatic hydrocarbon is reacted with S2Cl2 in acetic acid at room temperature or slightly elevated temperatures.
- Catalyst : ZnCl2 acts as a Lewis acid catalyst to facilitate the formation of the diaryl disulfide.
- Yields : High isolated yields (around 70-80%) have been reported for similar bulky diaryl disulfides prepared by this method.
- Advantages : This method is a one-step synthesis directly from inexpensive starting materials, avoiding multi-step procedures and minimizing byproducts.
- Limitations : The reaction conditions must be carefully controlled to avoid formation of polysulfides or mono-sulfides, which can complicate purification.
Catalytic Substitution Using Nickel Salts
A patented method for preparing methyl-substituted benzene methyl sulfides (precursors to disulfides) involves the substitution of nitro-substituted xylenes with sodium methyl mercaptide under inert atmosphere, catalyzed by nickel salts such as nickel acetate or nickel bromide.
- Process : 3-nitro-ortho-xylene reacts with sodium methyl mercaptide in an organic solvent under heating, with nickel salt and co-catalyst assistance.
- Post-processing : The reaction mixture undergoes aqueous workup, drying, precipitation, and rectification to isolate the methyl sulfide intermediate.
- Significance : This method provides a route to sulfur-containing methylated aromatic intermediates, which can be further oxidized to disulfides.
- Challenges : Electron-donating methyl groups on the aromatic ring make substitution reactions difficult due to unfavorable carbocation formation, necessitating catalytic assistance.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Catalyst/Agent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Oxidative coupling of thiols | 2,3-dimethylphenyl thiol + oxidant (I2, BtCl) | Mild conditions, ambient temperature | Iodine, 1-chlorobenzotriazole | High (typically >80%) | Simple, high purity, widely used in lab and industry |
| Aromatic hydrocarbon + S2Cl2 | 2,3-dimethylbenzene + sulfur monochloride | Room temp to 60 °C, acetic acid solvent | ZnCl2 catalyst | 70-80% | One-step, direct synthesis; requires control to avoid polysulfide byproducts |
| Nitro-xylenes + sodium methyl mercaptide | 3-nitro-ortho-xylene + NaSCH3 | Heated, inert atmosphere | Nickel salts (acetate, bromide) + co-catalyst | Not specified | Multi-step precursor synthesis; challenging due to electron-donating groups |
| Polymerization-related methods | Diphenyl disulfide derivatives | Oxidative polymerization | Sulfonium cations | Moderate (32-90%) | Related functionalization chemistry, not direct disulfide synthesis |
Chemical Reactions Analysis
Types of Reactions
2,3-Xylyl 3,5-xylyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Scientific Research Applications
- Chemistry: Disulfide, 2,3-dimethylphenyl 3,5-dimethylphenyl serves as a reagent in organic synthesis and as a precursor for synthesizing other sulfur-containing compounds. It is also utilized as a building block for creating more complex molecules.
- Biology: This compound is studied for its potential role in redox biology and as a model for disulfide bond formation in proteins. It can participate in thiol-disulfide exchange reactions, which are crucial in redox signaling and maintaining cellular redox homeostasis.
- Medicine: It has been investigated for potential therapeutic properties, including antioxidant and antimicrobial activities. Its ability to stabilize protein-based drugs also makes it valuable in medicine.
- Industry: this compound is used in producing polymers, resins, and other materials that require sulfur-containing compounds.
Chemical Reactions and Synthesis
This compound undergoes several types of chemical reactions:
- Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide and peracids.
- Reduction: It can be reduced to form thiol compounds using reducing agents like lithium aluminum hydride or sodium borohydride.
- Nucleophilic Substitution: It can act as a nucleophile in reactions with electrophiles such as alkyl halides and acyl chlorides, often requiring a base like sodium hydroxide to facilitate the reaction.
Material Science
In material science, Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl (a similar compound) is used in polymer chemistry to synthesize polysulfide polymers that exhibit desirable mechanical properties.
Disulfide compounds, including derivatives of dimethylphenyl disulfides, exhibit various pharmacological activities. These compounds can interact with thiol-containing proteins and enzymes through oxidation-reduction processes, modifying protein function and stability, which influences biochemical pathways.
Separation Techniques
Disulfide, 2,5-dimethylphenyl 3,5-dimethylphenyl can be analyzed using reverse phase (RP) HPLC methods with simple conditions, such as a mobile phase containing acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) applications, phosphoric acid can be replaced with formic acid. These methods are scalable and suitable for isolating impurities in preparative separation and pharmacokinetics .
Catalysis
Oxovanadium complexes have enhanced catalytic activity in the oxidative polymerization of bis(3,5-dimethylphenyl) disulfide. This enhancement is achieved through multiple redox cycles between the monomer and oxygen, offering advantages over simply raising the reaction temperature .
Other Diaryl Disulfides
Mechanism of Action
The mechanism of action of 2,3-xylyl 3,5-xylyl disulfide involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can undergo thiol-disulfide exchange reactions, which are essential in redox signaling and maintaining cellular redox homeostasis .
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares substituent positions, electronic effects, and lipophilicity of related disulfides and carboxamide analogs:
*EW = Electron-Withdrawing; ED = Electron-Donating
Key Observations :
- Substituent Position : The 3,5-dimethyl substitution pattern (as in N-(3,5-dimethylphenyl) carboxamides) enhances PET-inhibiting activity due to optimal steric and electronic effects, whereas 2,3-dimethyl substitution may reduce activity due to steric hindrance .
- Lipophilicity : Di(3,5-dimethylphenyl)disulfide exhibits higher LogP (~4.0) compared to carboxamide analogs (~2.5–2.8), suggesting greater membrane permeability in biological systems .
- Electronic Effects : Methyl groups are electron-donating (ED), but their position determines overall electronic influence. For instance, 3,5-dimethyl substitution in carboxamides synergizes with the electron-withdrawing carboxamide group to enhance PET inhibition .
Thermal and Chemical Stability :
Industrial and Environmental Relevance
- Agrochemical Potential: Carboxamide derivatives with 3,5-dimethyl substitution are prioritized for herbicidal development due to their balance of activity and environmental persistence.
- Toxicity and Safety: No specific data exists for 2,3-dimethylphenyl-3,5-dimethylphenyl disulfide, but related disulfides (e.g., dipotassium 7-hydroxynaphthalene-1,3-disulphonate) require stringent handling protocols to avoid dermal or respiratory irritation .
Biological Activity
Disulfide, 2,3-dimethylphenyl 3,5-dimethylphenyl (CAS No. 65087-17-4) is an organosulfur compound notable for its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings.
- Molecular Formula : C16H18S2
- Molecular Weight : 278.45 g/mol
- Structure : The compound features a disulfide linkage between two dimethylphenyl groups, which may influence its reactivity and biological interactions.
Antioxidant Properties
Research indicates that disulfides can exhibit significant antioxidant activity. This compound has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation. In a study involving various disulfides, this compound demonstrated a moderate capacity to reduce oxidative stress in cellular models, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. In vitro studies have shown that disulfide derivatives can inhibit the growth of several bacterial strains. For instance, it was tested against Gram-positive and Gram-negative bacteria, where it exhibited varying degrees of antibacterial activity. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Case Studies
- Case Study on Antioxidant Activity :
-
Case Study on Antimicrobial Activity :
- Objective : To assess the antimicrobial efficacy against specific pathogens.
- Method : Disk diffusion method was utilized.
- Findings : The compound inhibited the growth of Staphylococcus aureus and Escherichia coli with zones of inhibition measuring 12 mm and 10 mm respectively at a concentration of 100 µg/disc .
The biological effects of disulfide compounds are often attributed to their ability to interact with thiol groups in proteins and enzymes. This interaction can lead to the modification of enzyme activities and cellular signaling pathways. For instance, disulfides may act as redox agents that influence the activity of various enzymes involved in oxidative stress responses .
Comparative Analysis with Similar Compounds
| Compound Name | Antioxidant Activity (IC50) | Antimicrobial Activity (Zone of Inhibition) |
|---|---|---|
| This compound | ~25 µM | S. aureus: 12 mm; E. coli: 10 mm |
| Disulfide, 2,4-dimethylphenyl 3,5-dimethylphenyl | ~30 µM | S. aureus: 10 mm; E. coli: 9 mm |
| Other related disulfides | Varies | Varies |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing disulfide compounds with substituted dimethylphenyl groups?
- Methodological Answer : A common approach involves oxidative coupling of thiol precursors (e.g., 2,3-dimethylbenzenethiol and 3,5-dimethylbenzenethiol) using oxidizing agents like iodine or hydrogen peroxide. Reaction optimization should focus on solvent polarity (e.g., ethanol vs. dichloromethane), temperature control (25–60°C), and catalyst selection (e.g., metal-free vs. Cu-catalyzed systems). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the disulfide . Confirm intermediate thiol purity via GC-MS or NMR to minimize side products.
Q. How can researchers validate the structural integrity of 2,3-dimethylphenyl 3,5-dimethylphenyl disulfide?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Compare chemical shifts of aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm) with computational predictions (DFT) or analogous disulfides.
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) against theoretical values.
- X-ray crystallography : Resolve crystal structure to confirm bond angles and steric effects from substituents .
Q. What analytical techniques are most reliable for assessing purity in dimethylphenyl disulfides?
- Methodological Answer : Use orthogonal methods:
- HPLC-UV (C18 column, acetonitrile/water gradient) to detect trace impurities.
- Elemental analysis to validate C/H/S ratios.
- Differential scanning calorimetry (DSC) to identify melting point anomalies indicative of polymorphic forms .
Advanced Research Questions
Q. How do substituent positions (2,3- vs. 3,5-dimethyl) influence the disulfide’s electronic and steric properties?
- Methodological Answer :
- Synthetic comparative studies : Prepare analogs with varying substituent positions and compare reaction kinetics (e.g., nucleophilic substitution rates).
- Computational modeling : Perform DFT calculations to map HOMO-LUMO gaps, electrostatic potentials, and steric maps (e.g., using % buried volume).
- Spectroscopic correlation : UV-Vis and fluorescence spectra can reveal electronic effects; for example, 3,5-dimethyl groups may enhance conjugation compared to 2,3-substitution .
Q. What experimental strategies resolve contradictions in reported thermal stability data for aromatic disulfides?
- Methodological Answer :
- Controlled degradation studies : Expose the disulfide to varying temperatures (50–150°C), humidity, and light conditions. Monitor decomposition via TGA and FTIR to identify degradation pathways (e.g., S-S bond cleavage).
- Kinetic analysis : Use Arrhenius plots to derive activation energies for decomposition.
- Cross-validate with literature : Compare findings with structurally similar disulfides (e.g., diaryl disulfides in ) to isolate substituent-specific effects .
Q. How can computational methods predict the reactivity of 2,3-dimethylphenyl 3,5-dimethylphenyl disulfide in catalytic applications?
- Methodological Answer :
- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Transition state modeling : Simulate S-S bond cleavage or redox processes using QM/MM approaches.
- Benchmarking : Compare predicted redox potentials (vs. SHE) with cyclic voltammetry data to refine computational models .
Q. What strategies mitigate decomposition during the disulfide’s use as a redox-active material?
- Methodological Answer :
- Stabilization via encapsulation : Embed the disulfide in polymer matrices (e.g., PEG or PMMA) to limit oxygen/moisture exposure.
- Additive screening : Introduce radical scavengers (e.g., BHT) or antioxidants (e.g., ascorbic acid) to suppress oxidative degradation.
- In situ monitoring : Use Raman spectroscopy to track S-S bond integrity during cycling experiments .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for disulfide synthesis?
- Methodological Answer :
- Parameter optimization : Systematically vary solvent (polar aprotic vs. protic), stoichiometry (oxidizer:thiol ratio), and reaction time.
- Byproduct identification : Use LC-MS or GC-MS to detect thiolate intermediates or over-oxidation products (e.g., sulfonic acids).
- Reproducibility protocols : Standardize purification steps (e.g., recrystallization solvents) and validate yields across multiple batches .
Q. Why might NMR data for structurally similar disulfides show conflicting coupling constants?
- Methodological Answer :
- Conformational analysis : Rotate the S-S bond in silico to assess dihedral angle effects on vicinal coupling constants (3JHH).
- Solvent effects : Compare NMR spectra in deuterated DMSO vs. CDCl3; hydrogen bonding may alter chemical shifts.
- Dynamic effects : Perform variable-temperature NMR to detect rotational barriers influencing signal splitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
